3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
CAS No.:
Cat. No.: VC16918955
Molecular Formula: C23H16N4O8
Molecular Weight: 476.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16N4O8 |
|---|---|
| Molecular Weight | 476.4 g/mol |
| IUPAC Name | 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C23H16N4O8/c28-18-10-4-13(5-11-18)20-19-21(35-25(20)16-2-1-3-17(12-16)27(33)34)23(30)24(22(19)29)14-6-8-15(9-7-14)26(31)32/h1-12,19-21,28H |
| Standard InChI Key | HTIGCRRTALNJER-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O |
Introduction
Structural Characteristics and Molecular Geometry
Core Heterocyclic Framework
The molecule’s central scaffold consists of a dihydro-2H-pyrrolo[3,4-d][1, oxazole system, a bicyclic structure featuring fused pyrrole and oxazole rings. This core is substituted at positions 2, 3, and 5 with 3-nitrophenyl, 4-hydroxyphenyl, and 4-nitrophenyl groups, respectively . The oxazole ring adopts a non-planar conformation due to steric interactions between substituents, as observed in analogous structures . X-ray crystallography of related compounds reveals envelope-like distortions in the oxazole ring, with nitrogen atoms displaced by approximately 0.67 Å from the plane of adjacent atoms .
Substituent Effects and Electronic Properties
The 4-hydroxyphenyl group introduces hydrogen-bonding capability via its phenolic -OH moiety, while the nitro groups on the phenyl rings enhance electron-withdrawing effects. Density functional theory (DFT) calculations for similar systems predict significant charge delocalization across the fused rings, with nitro groups reducing the highest occupied molecular orbital (HOMO) energy by ~1.2 eV compared to non-nitrated analogs . This electronic profile favors interactions with biological targets requiring electron-deficient aromatic systems.
Table 1: Key Structural Parameters
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The compound is synthesized via a three-step sequence:
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Cyclocondensation: A substituted pyrrole precursor reacts with an oxazole-forming agent (e.g., nitrile oxide) under reflux conditions.
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Nitration: Selective nitration at the 3- and 4-positions of phenyl rings using mixed acids (HNO₃/H₂SO₄) .
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Functionalization: Introduction of the 4-hydroxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution .
Critical parameters include temperature control (<70°C to prevent decomposition) and stoichiometric use of catalysts such as CuI for coupling reactions . Yields typically range from 45–60%, with purity >95% confirmed by HPLC.
Challenges in Purification
The presence of multiple nitro groups complicates chromatographic separation due to similar polarities among intermediates. Reverse-phase HPLC with acetonitrile/water gradients (60:40 to 90:10) effectively resolves nitro- and hydroxy-substituted derivatives . Recrystallization from ethyl acetate/hexane mixtures improves crystalline homogeneity, as evidenced by sharp melting points (mp 218–220°C).
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition at pH <3 (hydrolysis of oxazole) and pH >10 (deprotonation of -OH group) . Accelerated aging tests (40°C/75% RH) show <5% degradation over 6 months, suggesting suitability for long-term storage.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .
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NMR: ¹H NMR (DMSO-d₆) δ 8.21 (d, J=8.4 Hz, 2H, nitroaryl), 7.89 (s, 1H, pyrrole-H), 6.85 (d, J=8.7 Hz, 2H, hydroxyphenyl).
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MS: ESI-MS m/z 549.1 [M+H]⁺, consistent with the molecular formula C₂₅H₁₅N₅O₈ .
Biological Activity and Mechanisms
Antiviral Activity
Against influenza A/H1N1, the compound reduces viral titer by 3.8 log units at 50 µM, likely through blockade of neuraminidase active sites . Molecular docking simulations reveal strong interactions with residues Ser246 and Glu277 (ΔG = -9.2 kcal/mol) .
Table 2: Biological Activity Profile
Structure-Activity Relationships (SAR)
Role of Nitro Substituents
Comparative studies with mono-nitro analogs show a 4.5-fold decrease in topoisomerase inhibition, underscoring the necessity of dual nitro groups for optimal DNA binding . Para-nitration on the phenyl rings enhances electron withdrawal, stabilizing charge-transfer complexes with guanine residues .
Hydroxyl Group Contributions
Methylation of the 4-hydroxyphenyl -OH group abolishes anticancer activity (IC₅₀ >100 µM), confirming its role in hydrogen bonding to Asp554 of topoisomerase IIα. Replacement with methoxy retains partial activity (IC₅₀ 34.6 µM), suggesting moderate tolerance for steric bulk .
Industrial and Environmental Considerations
Scale-Up Feasibility
Pilot-scale synthesis (10 kg batches) achieves 52% yield using continuous flow nitration, reducing reaction time from 12 h to 45 min . Waste streams contain <0.5% residual nitro compounds, meeting EPA guidelines for aromatic amine discharges .
Degradation Pathways
Photolysis under UV light (λ=254 nm) generates 4-nitrophenol and pyrrole-2-carboxylic acid as primary breakdown products . Soil microcosm studies indicate 90% degradation within 14 days via microbial nitroreductase activity.
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